Hydrolysis Reactivity: 5.4-Fold Acceleration Over Unsubstituted Phenyl Analog
Benzene, 1-[(chloromethyl)thio]-4-methoxy- (p-CH3OC6H4SCH2Cl) exhibits a hydrolysis rate approximately 5.4 times faster than that of the unsubstituted parent compound, chloromethyl phenyl sulfide (C6H5SCH2Cl), under identical conditions [1]. This acceleration is attributable to the electron-donating +R effect of the para-methoxy group stabilizing the developing carbocation-sulfonium transition state [1]. By contrast, the para-nitro analog (p-NO2C6H4SCH2Cl) is retarded approximately 100-fold, yielding an overall reactivity span of nearly 600-fold between the fastest (p-CH3O) and slowest (p-NO2) members of the series [1].
| Evidence Dimension | Hydrolysis rate (first-order rate constant, k) in 50% aqueous dioxane |
|---|---|
| Target Compound Data | p-CH3OC6H4SCH2Cl: relative rate = 5.4 (vs. unsubstituted phenyl = 1.0) |
| Comparator Or Baseline | Chloromethyl phenyl sulfide (C6H5SCH2Cl, CAS 7205-91-6): relative rate = 1.0; p-NO2C6H4SCH2Cl: relative rate ≈ 0.01 |
| Quantified Difference | Target is 5.4× faster than unsubstituted phenyl; 540× faster than p-nitro analog; ~600-fold total range across the series |
| Conditions | Conductometric kinetic measurement in 50% (v/v) aqueous dioxane; first-order kinetics independent of [H+]; temperature range 25–60.7 °C (Bordwell, Cooper & Norita, JACS 1957) |
Why This Matters
A 5.4-fold rate difference directly translates into altered reaction times and conversion efficiencies in nucleophilic displacement-based synthetic sequences; selecting the wrong aryl chloromethyl sulfide risks substantial yield loss and processing inconsistency.
- [1] Bordwell, F. G.; Cooper, G. D.; Norita, H. The Hydrolysis of Chloromethyl Aryl Sulfides. Journal of the American Chemical Society, 1957, 79(2), 376–378. DOI: 10.1021/ja01559a037. View Source
